molecular formula C3H6F3NO2S B1390574 3,3,3-Trifluoropropane-1-sulfonamide CAS No. 1033906-44-3

3,3,3-Trifluoropropane-1-sulfonamide

Cat. No.: B1390574
CAS No.: 1033906-44-3
M. Wt: 177.15 g/mol
InChI Key: DNCVSZHNFQLPLX-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropane-1-sulfonamide is a chemical compound with the molecular formula C3H6F3NO2S and a molecular weight of 177.15 g/mol . It is characterized by the presence of three fluorine atoms attached to the first carbon of a propane chain, along with a sulfonamide group attached to the third carbon. This compound is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

3,3,3-Trifluoropropane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that 3,3,3-Trifluoropropane-1-sulfonamide may cause skin and eye irritation, and may be harmful if inhaled . It is classified under the GHS07 hazard class .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropane-1-sulfonamide typically involves the reaction of 3,3,3-trifluoropropylamine with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like sodium hydroxide or potassium carbonate, and oxidizing agents such as hydrogen peroxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted sulfonamides .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms may also enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethanesulfonamide
  • Trifluoromethanesulfonimide
  • 4-(Trifluoromethyl)benzenesulfonamide

Uniqueness

3,3,3-Trifluoropropane-1-sulfonamide is unique due to its specific structure, which includes a trifluoromethyl group attached to a propane chain. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

3,3,3-trifluoropropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO2S/c4-3(5,6)1-2-10(7,8)9/h1-2H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVSZHNFQLPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672297
Record name 3,3,3-Trifluoropropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033906-44-3
Record name 3,3,3-Trifluoropropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoropropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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